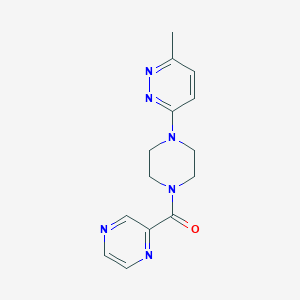

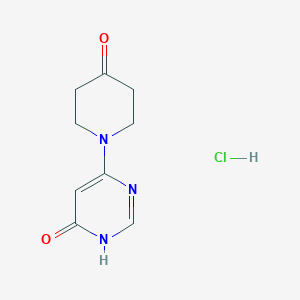

2-(Pyrimidin-2-yloxy)acetic acid

Übersicht

Beschreibung

“2-(Pyrimidin-2-yloxy)acetic acid” is a compound that contains a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases .

Synthesis Analysis

A general route to the hitherto inaccessible this compound and its 4-substituted derivatives has been described . For example, amidinoacetamide and ethyl benzoylacetate give 2-(4-hydroxy-6-phenylpyrimidin-2-yl)acetamide, which with phosphoryl chloride gives 2-(4-chloro-6-phenylpyrimidin-2-yl)acetonitrile . The nitrile is converted into the corresponding imidic ester and thence into the carboxylic ester, which undergoes dehalogenation to methyl 2-(4-phenylpyrimidin-2-yl)acetate and subsequent hydrolysis to 2-(4-phenylpyrimidinyl)acetic acid .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- A study demonstrated the synthesis of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides, which included bromination at the pyrimidine ring, indicating potential for microbiological investigation (Ukrainets, 2009).

- Another research outlined a synthetic route to 2-(pyrimidin-2?-yl)acetic acids and esters, providing a foundation for further chemical modification and investigation (Brown & Waring, 1977).

Interaction Studies

- Research on p-hydroxycinnamic acid amides, including derivatives with pyrimidin-2-yl elements, explored their interactions with bovine serum albumin, offering insights into protein-ligand binding dynamics (Meng et al., 2012).

Biological and Pharmacological Activities

- A study synthesized 2-(4-(2-amino-6-(4-substituted phenyl) pyrimidin-4-yl)-2-substituted phenoxy) acetic acid derivatives and evaluated their hypolipidemic activity, highlighting potential therapeutic applications (Mokale et al., 2012).

- Another research synthesized a series of bis(2-(pyrimidin-2-yl)ethoxy)alkanes, emphasizing their diverse biological activities such as antioxidant, anticancer, and antibacterial properties (Rani et al., 2012).

Material Science Applications

- A study on the monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid presented structural insights, relevant for material science and crystallography (Ramos Silva et al., 2011).

Antiviral Research

- Research involving pyrimidine bases as P2 ligands in HIV-1 protease inhibitors showed promising results in inhibiting HIV-1 variants, demonstrating the significance of pyrimidine derivatives in antiviral therapies (Zhu et al., 2019).

Zukünftige Richtungen

Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . This includes areas such as anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . Therefore, “2-(Pyrimidin-2-yloxy)acetic acid”, being a pyrimidine derivative, may also find potential applications in these areas in the future.

Wirkmechanismus

Target of Action

Pyrimidine derivatives have been known to exhibit diverse types of biological and pharmaceutical activities . They have been employed in the design of privileged structures in medicinal chemistry .

Mode of Action

It is known that pyrimidine derivatives can interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrimidine derivatives are known to impact a wide range of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Pyrimidine derivatives have been known to exhibit diverse types of biological and pharmaceutical activities .

Biochemische Analyse

Biochemical Properties

They are essential components of nucleic acids and are involved in a wide range of pharmacological activities .

Cellular Effects

Pyrimidine derivatives have been shown to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .

Molecular Mechanism

Pyrimidine derivatives have been shown to exhibit enhanced anticancer activities against targeted receptor proteins .

Metabolic Pathways

Pyrimidine metabolism is a complex process that involves the synthesis, degradation, salvage, interconversion, and transport of pyrimidine nucleotides .

Eigenschaften

IUPAC Name |

2-pyrimidin-2-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-5(10)4-11-6-7-2-1-3-8-6/h1-3H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLACHNUJGRAJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2362234.png)

![2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2362239.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2362241.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid](/img/structure/B2362244.png)

![6-(3,4-dimethylphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2362246.png)

![Methyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2362247.png)